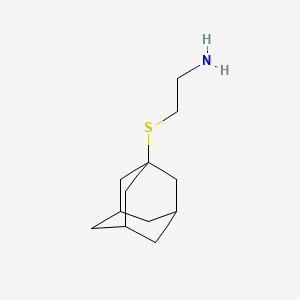

2-(Adamantan-1-ylthio)ethanamine

Description

The exact mass of the compound 2-(Adamantan-1-ylthio)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Adamantan-1-ylthio)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Adamantan-1-ylthio)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

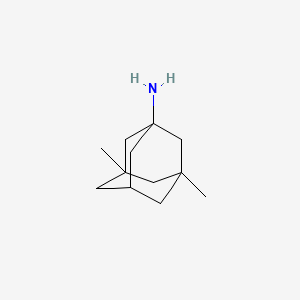

IUPAC Name |

2-(1-adamantylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHISPFLDEVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30771-87-0 | |

| Record name | 2-(1-Adamantylthio)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC193473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Adamantan-1-ylthio)ethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(Adamantan-1-ylthio)ethanamine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The adamantane moiety, with its unique lipophilic and rigid cage-like structure, is a highly valued pharmacophore that can enhance the therapeutic properties of drug candidates. This document details a two-step synthetic pathway commencing with the readily available 1-adamantanethiol. The guide offers in-depth, step-by-step experimental protocols, predicted analytical data for the characterization of the target compound and its intermediate, and a discussion of the chemical principles underpinning the synthetic strategy. Visualizations of the reaction pathway and experimental workflow are provided to facilitate a clear understanding of the process. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

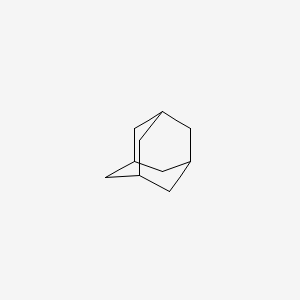

Introduction: The Significance of the Adamantane Moiety in Drug Discovery

The adamantane scaffold has garnered considerable attention in medicinal chemistry due to its distinct structural and physicochemical properties.[1] The incorporation of this rigid, three-dimensional hydrocarbon cage into drug molecules can significantly improve their pharmacokinetic and pharmacodynamic profiles.[2][3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[4] The lipophilicity of the adamantane group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for therapies targeting the central nervous system.[1]

The target molecule, 2-(Adamantan-1-ylthio)ethanamine, combines the advantageous adamantane moiety with a flexible aminoethylthio linker. This structure presents a versatile platform for further chemical modification, allowing for its conjugation to other pharmacophores or its use as a key building block in the synthesis of more complex drug candidates. The thioether linkage provides metabolic stability, while the terminal primary amine offers a reactive handle for a variety of chemical transformations. This guide outlines a practical and scalable synthesis of this valuable compound, enabling its accessibility for further research and development in the pharmaceutical sciences.

Proposed Synthetic Pathway

The synthesis of 2-(Adamantan-1-ylthio)ethanamine is proposed to proceed via a two-step sequence. The first step involves the S-alkylation of 1-adamantanethiol with an N-protected 2-bromoethylamine, specifically N-Boc-2-bromoethylamine. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is a strategic choice, as it is stable under the basic conditions of the alkylation reaction and can be readily removed in the subsequent step. The second and final step is the deprotection of the Boc group under acidic conditions to yield the target primary amine as its salt, which can then be neutralized to the free base.

Figure 1: Proposed two-step synthesis of 2-(Adamantan-1-ylthio)ethanamine.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of N-Boc-2-(Adamantan-1-ylthio)ethanamine

This procedure is based on established methods for the S-alkylation of thiols.[5] The use of a strong base like sodium hydride ensures the complete deprotonation of the thiol, forming the thiolate which is a potent nucleophile.

Figure 2: Experimental workflow for the S-alkylation of 1-adamantanethiol.

Detailed Procedure:

-

To a stirred solution of 1-adamantanethiol (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

In a separate flask, dissolve N-Boc-2-bromoethylamine (1.05 eq.) in a minimal amount of anhydrous DMF.

-

Add the solution of N-Boc-2-bromoethylamine dropwise to the thiolate suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-(Adamantan-1-ylthio)ethanamine as a solid.

Step 2: Synthesis of 2-(Adamantan-1-ylthio)ethanamine

The deprotection of the Boc group is a standard procedure in organic synthesis, typically achieved under acidic conditions.[6][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation.

Detailed Procedure:

-

Dissolve the N-Boc-2-(Adamantan-1-ylthio)ethanamine (1.0 eq.) obtained from the previous step in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To obtain the free amine, dissolve the resulting TFA salt in water and basify with a suitable base (e.g., 1 M NaOH) to a pH of approximately 10-12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Adamantan-1-ylthio)ethanamine as an oil or a low-melting solid.

Characterization Data (Predicted)

Due to the absence of published experimental data for 2-(Adamantan-1-ylthio)ethanamine and its N-Boc protected precursor, the following characterization data are predicted based on the analysis of structurally similar compounds.[1][8]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-Boc-2-(Adamantan-1-ylthio)ethanamine | Adamantane CH₂, CH | 1.60 - 2.10 | m |

| -S-CH₂- | 2.70 - 2.85 | t | |

| -CH₂-NH- | 3.30 - 3.45 | q | |

| -NH- | ~5.0 | br s | |

| Boc C(CH₃)₃ | 1.45 | s | |

| 2-(Adamantan-1-ylthio)ethanamine | Adamantane CH₂, CH | 1.60 - 2.10 | m |

| -S-CH₂- | 2.65 - 2.80 | t | |

| -CH₂-NH₂ | 2.90 - 3.05 | t | |

| -NH₂ | 1.50 - 2.50 | br s |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-Boc-2-(Adamantan-1-ylthio)ethanamine | Adamantane C (quaternary) | 45 - 50 |

| Adamantane CH | 40 - 45 | |

| Adamantane CH₂ | 30 - 38 | |

| -S-CH₂- | 35 - 40 | |

| -CH₂-NH- | 40 - 45 | |

| Boc C=O | ~156 | |

| Boc C(CH₃)₃ | ~79 | |

| Boc C(CH₃)₃ | ~28 | |

| 2-(Adamantan-1-ylthio)ethanamine | Adamantane C (quaternary) | 45 - 50 |

| Adamantane CH | 40 - 45 | |

| Adamantane CH₂ | 30 - 38 | |

| -S-CH₂- | 38 - 43 | |

| -CH₂-NH₂ | 42 - 47 |

Mass Spectrometry (ESI-MS):

-

N-Boc-2-(Adamantan-1-ylthio)ethanamine: Predicted [M+H]⁺ = 328.2

-

2-(Adamantan-1-ylthio)ethanamine: Predicted [M+H]⁺ = 228.1

The fragmentation pattern in the mass spectrum of adamantane derivatives is often characterized by the stable adamantyl cation at m/z 135.[8]

Discussion of the Synthetic Strategy

The presented two-step synthesis of 2-(Adamantan-1-ylthio)ethanamine is designed for efficiency and reliability. The choice of starting materials, 1-adamantanethiol and N-Boc-2-bromoethylamine, is based on their commercial availability and established reactivity.

5.1. Rationale for S-Alkylation

The S-alkylation reaction is a classic and robust method for the formation of thioether bonds.[5] The key to a successful S-alkylation is the generation of a potent sulfur nucleophile. 1-Adamantanethiol, while being a thiol, is not sufficiently nucleophilic to react directly with an alkyl halide at a reasonable rate. Therefore, deprotonation with a strong, non-nucleophilic base is necessary. Sodium hydride is an excellent choice for this purpose as it irreversibly deprotonates the thiol to form the sodium thiolate, and the only byproduct is hydrogen gas, which is easily removed from the reaction system. The choice of DMF as a solvent is also strategic; as a polar aprotic solvent, it effectively solvates the sodium cation, leaving the thiolate anion highly reactive.

5.2. The Role of the Boc Protecting Group

The use of a protecting group for the amine functionality of the ethylamine moiety is crucial. Without protection, the primary amine would compete with the thiol as a nucleophile, leading to a mixture of N-alkylated and S-alkylated products, as well as potential di-alkylation of the amine. The Boc group is ideal for this synthesis due to its stability in the basic conditions of the S-alkylation step and its facile removal under acidic conditions. This orthogonality allows for the selective formation of the desired thioether linkage without interfering with the amine.

5.3. Deprotection and Final Product Isolation

The final deprotection step is straightforward. The use of a strong acid like TFA in an inert solvent like DCM ensures a clean and rapid cleavage of the Boc group. The resulting trifluoroacetate salt of the amine is typically soluble in the reaction medium. Neutralization with a base is then performed to isolate the free amine. It is important to note that primary amines can be susceptible to oxidation, so it is advisable to handle the final product under an inert atmosphere if long-term storage is required.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis for 2-(Adamantan-1-ylthio)ethanamine. The described methodology, utilizing a robust S-alkylation followed by a standard Boc deprotection, provides a reliable route to this valuable building block for drug discovery and development. The provided experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. While experimental characterization data for the target compound is not currently available in the public domain, the predicted spectroscopic data provided herein should serve as a useful guide for researchers in confirming the identity and purity of their synthesized material. The accessibility of this synthesis will hopefully facilitate further exploration of adamantane-containing compounds in the pursuit of novel therapeutics.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

- Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965.

- Burmistrov, V. V., Butov, G. M., & Saad, K. R. (2017). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers.

- Katarzyna, S., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2055.

- Gream, G. E., & Wee, A. G. (1974). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 52(10), 1833-1839.

- Vellalath, S., & Kalesh, K. A. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Drug Discovery Today.

-

PrepChem. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 2-Adamantanethiol from Adamantanethione: A Technical Guide.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioethers via S-Alkylation with Trityl-Protected Bromoalkanes.

- Awuah, S. G., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(62), 37861-37867.

- Bouzrou, M., & El-Mekkaoui, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.

Sources

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. researchgate.net [researchgate.net]

- 7. uni-saarland.de [uni-saarland.de]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 2-(Adamantan-1-ylthio)ethanamine: Synthesis, Properties, and Potential Applications

Foreword: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has captivated the attention of medicinal chemists for decades. Its incorporation into molecular architectures often imparts favorable pharmacokinetic and pharmacodynamic properties, transforming biologically active molecules into viable drug candidates.[1][2] From the antiviral agent amantadine to the anti-Alzheimer's drug memantine, the adamantane scaffold has proven its value in addressing a wide range of therapeutic targets.[2] This guide delves into the chemical intricacies of a specific, yet underexplored, adamantane derivative: 2-(Adamantan-1-ylthio)ethanamine. By examining its synthesis, chemical properties, and potential pharmacological relevance, we aim to provide a comprehensive resource for researchers and drug development professionals interested in harnessing the unique attributes of this compound.

Molecular Architecture and Physicochemical Rationale

2-(Adamantan-1-ylthio)ethanamine marries the bulky, lipophilic adamantane core with a flexible and polar aminoethylthio linker. This unique combination of structural motifs suggests a number of interesting physicochemical properties that are highly relevant in a drug discovery context.

Structural Features:

-

Adamantane Cage: Provides a rigid, sterically demanding, and highly lipophilic anchor. This can facilitate membrane permeability and interaction with hydrophobic pockets in biological targets.[2]

-

Thioether Linkage: The sulfur atom introduces a degree of flexibility and potential for specific interactions, such as hydrogen bonding and coordination with metal ions, that are distinct from a simple alkyl chain.

-

Ethanamine Moiety: The primary amine group provides a basic center, allowing for salt formation to improve aqueous solubility and offering a site for further chemical modification.

The interplay of these features suggests that 2-(Adamantan-1-ylthio)ethanamine could serve as a valuable scaffold for the development of novel therapeutic agents.

Synthesis of 2-(Adamantan-1-ylthio)ethanamine: A Proposed Protocol

While a specific, detailed synthesis of 2-(Adamantan-1-ylthio)ethanamine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established reactions of adamantane derivatives and thiols. The proposed synthesis involves a two-step process starting from the commercially available 1-adamantanethiol.

Overall Synthetic Workflow

The proposed synthesis proceeds via the S-alkylation of 1-adamantanethiol with a protected 2-aminoethyl halide, followed by deprotection of the amine. The use of a phthalimide protecting group is a common and effective strategy in such syntheses.

Caption: Proposed two-step synthesis of 2-(Adamantan-1-ylthio)ethanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-(Adamantan-1-ylthio)ethyl)phthalimide

This step involves the nucleophilic substitution of the bromide in N-(2-bromoethyl)phthalimide by the thiolate anion of 1-adamantanethiol.

-

Reagents and Materials:

-

1-Adamantanethiol

-

N-(2-Bromoethyl)phthalimide[3]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1-adamantanethiol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

-

Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-(Adamantan-1-ylthio)ethyl)phthalimide.

-

Step 2: Synthesis of 2-(Adamantan-1-ylthio)ethanamine (Hydrazinolysis)

The phthalimide protecting group is removed by treatment with hydrazine hydrate.

-

Reagents and Materials:

-

N-(2-(Adamantan-1-ylthio)ethyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve N-(2-(Adamantan-1-ylthio)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Treat the residue with a saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(Adamantan-1-ylthio)ethanamine.

-

Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt and recrystallization.

-

Physicochemical Properties and Spectral Characterization

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₂₁NS | Based on the structure. |

| Molecular Weight | 211.37 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other adamantane derivatives and alkyl thioethers. |

| Melting Point | Low melting solid | The bulky adamantane group may lead to a solid at room temperature. |

| Boiling Point | > 250 °C at atmospheric pressure | High due to the molecular weight and adamantane moiety. |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, acetone). The hydrochloride salt is expected to be water-soluble. | The adamantane group confers lipophilicity, while the amine allows for salt formation. |

| pKa | ~10-11 for the ammonium ion | Typical for a primary amine. |

Expected Spectral Data

The following are predicted spectral characteristics based on the structure of 2-(Adamantan-1-ylthio)ethanamine.

-

¹H NMR Spectroscopy:

-

Adamantane Protons: A series of broad singlets or multiplets in the range of δ 1.5-2.1 ppm.

-

-S-CH₂- Protons: A triplet at approximately δ 2.7-2.9 ppm.

-

-CH₂-N- Protons: A triplet at approximately δ 2.9-3.1 ppm.

-

-NH₂ Protons: A broad singlet that can vary in chemical shift depending on the solvent and concentration, typically between δ 1.5-3.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Adamantane Carbons: Signals in the range of δ 30-50 ppm. The carbon attached to the sulfur will be deshielded.

-

-S-CH₂- Carbon: A signal around δ 35-40 ppm.

-

-CH₂-N- Carbon: A signal around δ 40-45 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of medium-intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretching (Adamantane): Sharp peaks just below 3000 cm⁻¹.

-

N-H Bending: A medium to strong band around 1600 cm⁻¹.

-

C-S Stretching: A weak band in the fingerprint region (600-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z = 211.

-

Major Fragmentation Ion: A prominent peak at m/z = 135, corresponding to the adamantyl cation, is highly likely due to the stability of this carbocation. Other fragments would arise from the cleavage of the thioether and ethylamine chain.

-

Potential Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of 2-(Adamantan-1-ylthio)ethanamine have not been explicitly reported. However, based on the extensive research on adamantane derivatives, we can infer potential areas of biological activity and safety considerations.[2][4]

Predicted Pharmacological Activities

The adamantane moiety is a well-known pharmacophore that can confer a range of biological activities.

Caption: Potential pharmacological activities of 2-(Adamantan-1-ylthio)ethanamine.

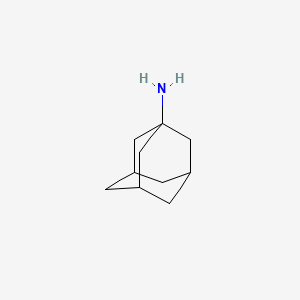

-

Antiviral Activity: Given that the parent compound, amantadine (1-aminoadamantane), is an antiviral agent, it is plausible that 2-(Adamantan-1-ylthio)ethanamine could exhibit similar properties.[2] The adamantane cage is crucial for blocking the M2 proton channel of the influenza A virus.

-

Central Nervous System (CNS) Activity: The lipophilicity of the adamantane group can enhance blood-brain barrier penetration.[2] Adamantane derivatives, such as memantine, are known to modulate NMDA receptors. The thioether-ethanamine side chain could influence receptor binding and selectivity.

-

Antimicrobial and Antifungal Activity: Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[4] The presence of the sulfur atom in the thioether linkage might also contribute to this activity.

-

Enzyme Inhibition: The rigid adamantane scaffold can serve as a platform to position functional groups for optimal interaction with enzyme active sites.

Toxicological Considerations

A formal toxicological assessment of 2-(Adamantan-1-ylthio)ethanamine is not available. However, safety data for related compounds can provide some guidance.

-

Adamantane: Generally considered to have low acute toxicity.[5][6]

-

1-Adamantanethiol: Classified as acutely toxic if swallowed and causes serious eye irritation.

-

General Thiols: Many thiols are known to be irritants and can have unpleasant odors.

Based on this, 2-(Adamantan-1-ylthio)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. A thorough risk assessment should be conducted before handling this compound.

Future Directions and Applications

2-(Adamantan-1-ylthio)ethanamine represents a versatile and largely unexplored chemical entity with significant potential in drug discovery and materials science.

-

Lead Compound for Drug Discovery: Its unique structure makes it an attractive starting point for the synthesis of new libraries of compounds to be screened for a variety of biological targets. The primary amine provides a convenient handle for further derivatization.

-

Probes for Chemical Biology: The adamantane group's ability to interact with cyclodextrins and other host molecules could be exploited to develop probes for studying biological systems.

-

Materials Science: The rigid adamantane core can be incorporated into polymers and other materials to modify their physical properties.

Conclusion

While specific experimental data on 2-(Adamantan-1-ylthio)ethanamine is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications based on a solid foundation of knowledge regarding adamantane chemistry. The unique combination of a rigid, lipophilic adamantane core with a flexible thioether-ethanamine linker makes this compound a promising scaffold for future research in medicinal chemistry and beyond. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Chemos GmbH & Co.KG. (2021).

- Carl ROTH GmbH + Co. KG. (n.d.).

- Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34, 339-347.

- Intagliata, S., et al. (2018). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.

- Kouznetsov, V. V., et al. (2020). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry, 11(11), 1335-1343.

- Sigma-Aldrich. (n.d.).

- Biernacka, J., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 27(9), 2736.

- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Org. Synth. Coll. Vol. 1, p.119.

- Quast, H., et al. (1974). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729.

- Banfi, L., et al. (2010). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 1(7), 484-495.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Adamantane, Diamantane, and Triamantane Isomers.

- European Journal of Pharmaceutical Sciences. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement.

- PubChem. (n.d.). Cysteamine.

- ChemistryOpen. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety.

- PubChem. (n.d.). 2-Aminoethyl adamantane-1-carboxylate.

- Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Org. Synth. 1951, 31, 11.

- Molecules. (2021).

- Tetrahedron. (1974).

- PubChem. (n.d.). Cysteamine.

- Journal of Applied Spectroscopy. (2018). Spectral Analysis of 3-(Adamantan-1-yl)-4-Ethyl-1-[(4-Phenylpiperazin-1-yl) Methyl]-1H-1,2,4-Triazole-5(4H)-Thione.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis.

- Applied Mechanics and Materials. (2011). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.

- Chemistry – A European Journal. (2022).

- PubChem. (n.d.). 2-Aminoethyl adamantane-1-carboxylate.

- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-.

- Google Patents. (1997). Method for the synthesis of adamantane amines. US5599998A.

- Molecules. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

- Wikipedia. (n.d.). Cysteamine.

- Russian Journal of Organic Chemistry. (2011). Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)

- Molecules. (2020).

- Russian Journal of General Chemistry. (2019). Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon.

- Molecules. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides.

- Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE.

- Journal of Coordination Chemistry. (2007). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide.

- Chemistry of Heterocyclic Compounds. (1998). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide.

- PubChem. (n.d.). Cysteamine Hydrochloride.

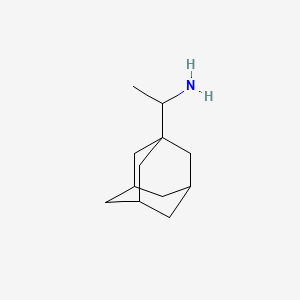

- SpectraBase. (n.d.). Ethylamine, 2-(adamantan-1-yl)-1-methyl-.

- PubChem. (n.d.). Cysteamine Bitartrate.

- NIST. (n.d.). Adamantane. NIST WebBook.

Sources

"spectroscopic data for 2-(Adamantan-1-ylthio)ethanamine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-ylthio)ethanamine

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative of Adamantane-Based Compounds

In the landscape of medicinal chemistry and materials science, the adamantane moiety stands as a uniquely valuable scaffold. Its rigid, lipophilic, and highly symmetric cage-like structure imparts desirable pharmacokinetic and material properties to parent molecules.[1][2] The compound 2-(Adamantan-1-ylthio)ethanamine, which incorporates this cage linked via a thioether bridge to a primary amine, presents a trifecta of functionalities. Accurate and unambiguous structural elucidation is therefore not merely a procedural step but the foundational pillar upon which all subsequent research—be it structure-activity relationship (SAR) studies or materials integration—is built.

This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of 2-(Adamantan-1-ylthio)ethanamine. It moves beyond a simple recitation of data to explain the causality behind spectroscopic observations and experimental design. We will dissect the molecule through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both the theoretical underpinnings and the practical protocols required for robust, reproducible analysis.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a clear understanding of the target structure. 2-(Adamantan-1-ylthio)ethanamine consists of a 1-substituted adamantane cage, a flexible ethanamine sidechain, and two key heteroatoms: sulfur and nitrogen. This combination dictates the analytical strategy.

The high symmetry of the adamantane core simplifies its own spectral signature but also serves as a stable reference point from which to analyze the shifts and signals introduced by the substituent.[3][4] Our workflow is designed to systematically probe each part of the molecule.

Caption: Overall workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a solution-state molecule.[3] For adamantane derivatives, its utility is twofold: confirming the substitution pattern on the cage and characterizing the sidechain.

Causality of Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. For compounds with limited solubility or to observe proton exchange, DMSO-d₆ can be employed.[5]

-

Decoupling in ¹³C NMR: Proton decoupling is standard practice to simplify the ¹³C spectrum to a series of single lines, where each unique carbon environment is represented by one peak. This is essential for resolving the multiple methylene carbons within the adamantane cage.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-(Adamantan-1-ylthio)ethanamine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer for optimal signal dispersion, particularly for the crowded adamantyl proton region.[6]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

To confirm the labile N-H protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear.[7][8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Predicted Spectra and Interpretation

The introduction of the thioethanamine substituent at the C1 position breaks the high symmetry of the parent adamantane, leading to distinct signals for the cage's carbons and protons.

2.3.1 Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.90 | Triplet | 2H | -CH₂-NH₂ | Protons adjacent to the electron-withdrawing amine group are deshielded.[7] Coupling to the adjacent -S-CH₂- protons results in a triplet. |

| ~ 2.75 | Triplet | 2H | -S-CH₂- | Protons adjacent to the sulfur atom are deshielded. Coupling to the -CH₂-NH₂ protons results in a triplet. |

| ~ 2.05 | Broad Singlet | 3H | Adamantane CH (γ-position) | These are the methine protons at the three bridgehead positions adjacent to the substituted carbon. Their chemical shift is influenced by the sulfur substituent.[9] |

| ~ 1.70 | Multiplet | 6H | Adamantane CH ₂ (δ-position) | These are the six methylene protons furthest from the substituent. They typically appear as a complex multiplet.[6] |

| ~ 1.60 | Multiplet | 6H | Adamantane CH ₂ (β-position) | These are the six methylene protons adjacent to the substituted bridgehead carbon. They are slightly shifted due to the proximity of the substituent.[6] |

| ~ 1.50 | Broad Singlet | 2H | -NH ₂ | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is often broad and may not show clear coupling. It will disappear upon D₂O exchange.[8] |

2.3.2 Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 50.0 | Adamantane C -S (α-position) | The quaternary bridgehead carbon directly attached to the sulfur atom is significantly deshielded. The specific shift is highly dependent on the substituent.[6] |

| ~ 42.0 | -C H₂-NH₂ | The carbon adjacent to the nitrogen atom is deshielded.[7] |

| ~ 38.0 | Adamantane C H₂ (β-position) | Methylene carbons adjacent to the point of substitution. |

| ~ 36.5 | -S-C H₂- | The carbon adjacent to the sulfur atom. |

| ~ 30.0 | Adamantane C H (γ-position) | Methine carbons at the bridgehead positions. |

| ~ 28.5 | Adamantane C H₂ (δ-position) | Methylene carbons furthest from the substituent, showing a chemical shift close to that of unsubstituted adamantane.[4] |

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's substructures.

Causality of Experimental Choices

-

Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that induces extensive fragmentation. This is ideal for structural elucidation as the resulting fragments are characteristic of the original molecule.

-

The Nitrogen Rule: A fundamental principle in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] This provides an immediate check for the presence of the amine group. For C₁₂H₂₁NS, the predicted molecular weight is 211.14, an odd number, consistent with the rule.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph coupled to the mass spectrometer. A standard non-polar column (e.g., DB-5) is typically used. The GC oven temperature program is ramped to ensure volatilization and separation from any impurities.

-

MS Acquisition: The mass spectrometer is operated in EI mode, typically at 70 eV. Data is collected over a mass range of m/z 40-400.

Predicted Spectrum and Interpretation

The fragmentation of 2-(Adamantan-1-ylthio)ethanamine is expected to be dominated by cleavage at the bonds adjacent to the heteroatoms (alpha-cleavage) and the loss of the adamantyl group.

Predicted Molecular Ion:

-

M⁺• at m/z 211: This peak corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight. For similar structures like 2-adamantanamine, the molecular ion peak is quite intense.[10]

Major Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in EI-MS.

-

Base Peak at m/z 135: The most stable fragment is often the adamantyl cation (C₁₀H₁₅⁺), formed by the cleavage of the C-S bond. This is a characteristic and typically the most abundant ion for 1-substituted adamantanes.[10]

-

Fragment at m/z 167: Loss of the ethylamine radical (•CH₂CH₂NH₂) results in the adamantylthio cation.

-

Fragment at m/z 30: Alpha-cleavage adjacent to the nitrogen atom produces the resonance-stabilized [CH₂=NH₂]⁺ ion, a hallmark of primary amines.[8]

| Predicted m/z | Proposed Fragment Ion | Significance |

| 211 | [C₁₂H₂₁NS]⁺• (Molecular Ion) | Confirms molecular weight; obeys nitrogen rule. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation; likely base peak.[10] |

| 167 | [C₁₀H₁₅S]⁺ | Loss of ethylamine radical. |

| 30 | [CH₂NH₂]⁺ | Characteristic alpha-cleavage of primary amine.[8] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11]

Causality of Experimental Choices

-

Technique: For a solid sample, preparing a potassium bromide (KBr) pellet is a standard method to obtain a high-quality spectrum. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis with minimal sample preparation.

-

Diagnostic Regions: The most informative regions are the N-H stretching region (3300-3500 cm⁻¹) and the C-H stretching region (~2850-3000 cm⁻¹).

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1 mg) of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by signals from the N-H bonds of the primary amine and the C-H bonds of the aliphatic adamantane and ethyl groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Characteristics |

| ~3300-3400 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine | The presence of two distinct, moderately sharp bands in this region is a definitive indicator of a primary amine (R-NH₂).[7][12] These bands are typically less broad than O-H stretches.[11] |

| 2850-2950 | C-H Aliphatic Stretch | Adamantane/Ethyl | Strong, sharp absorptions characteristic of sp³ C-H bonds. The adamantane cage provides a very strong signal in this region. |

| ~1580-1650 | N-H Bend (Scissoring) | Primary Amine | A medium to strong absorption in this region further confirms the primary amine functionality.[11] |

| ~1020-1250 | C-N Stretch | Aliphatic Amine | A weak to medium band in the fingerprint region corresponding to the stretching of the carbon-nitrogen bond.[8] |

| ~650-750 | C-S Stretch | Thioether | The C-S stretch is typically weak and can be difficult to assign definitively in the complex fingerprint region. |

Conclusion: A Self-Validating Spectroscopic Profile

The structural confirmation of 2-(Adamantan-1-ylthio)ethanamine is achieved not by a single technique, but by the convergence of evidence from NMR, MS, and IR spectroscopy. Each protocol serves as a self-validating system:

-

IR confirms the presence of the -NH₂ group.

-

MS confirms the molecular weight consistent with an odd number of nitrogens and shows fragmentation patterns (adamantyl cation, amine alpha-cleavage) that match the proposed structure.

-

NMR provides the definitive map, showing the connectivity of the adamantyl cage to the thioether bridge and the ethylamine chain, with chemical shifts and integrations that align perfectly with the expected structure.

By following the methodologies and interpretative frameworks detailed in this guide, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this and similar adamantane-based compounds, ensuring the integrity of their subsequent scientific endeavors.

References

- Duddeck, H. (1975).

-

Gepdiremen, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Greidanus, J. W. (1970). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 48(22), 3530-3536. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 30(3), 789-796. Available at: [Link]

-

Pinacho, P., et al. (2023). Increasing Complexity in Adamantyl Thioethers Characterized by Rotational Spectroscopy. ChemPhysChem, 24(23), e202300561. Available at: [Link]

-

Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Available at: [Link]

-

Wikipedia. (2024). Adamantane. Available at: [Link]

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. kbfi.ee [kbfi.ee]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Adamantane Moiety as a Lipophilic Modulator: A Technical Guide for Drug Development Professionals

Introduction: Beyond a Bulky Hydrocarbon

In the landscape of medicinal chemistry, the adamantane scaffold (tricyclo[3.3.1.13,7]decane) stands out as a uniquely powerful building block. First isolated from crude oil and later made accessible through synthesis, this rigid, diamondoid hydrocarbon has become a privileged structure in drug design.[1][2] Its near-spherical symmetry, conformational rigidity, and exceptional stability are noteworthy, but its most profound impact often stems from its significant lipophilicity.[3][4]

Often dubbed a "lipophilic bullet," the adamantane cage is frequently incorporated into molecules to strategically increase their affinity for non-polar environments.[1][5] This guide provides an in-depth exploration of the lipophilicity of adamantane derivatives, moving beyond simple definitions to dissect the underlying principles, measurement methodologies, and strategic implications for researchers, scientists, and drug development professionals. We will examine the causality behind experimental choices and provide actionable protocols, grounding our discussion in the authoritative literature.

Section 1: The Physicochemical Impact of the Adamantane Cage

The introduction of an adamantane group into a molecule almost invariably leads to a substantial increase in its lipophilicity.[6] This is not merely an academic observation; it has profound consequences for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] An increase in lipophilicity can enhance a drug's ability to cross biological membranes, a critical step for reaching its target.[2] This is particularly crucial for drugs targeting the central nervous system (CNS), where passage through the blood-brain barrier (BBB) is a major hurdle.[4][9]

Furthermore, the bulky, three-dimensional structure of adamantane can act as a steric shield, protecting adjacent functional groups from enzymatic degradation and thereby improving metabolic stability and prolonging a drug's plasma half-life.[3][10]

The primary descriptors for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[11][12]

-

LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It applies specifically to the neutral, un-ionized form of the molecule.[]

-

LogD is a more physiologically relevant descriptor for ionizable compounds, as it represents the partition coefficient at a specific pH, accounting for all forms of the compound (ionized and un-ionized).[11][14]

It is estimated that incorporating a single adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units, a significant leap that can transform a hydrophilic compound into a lipid-soluble one.[2][5]

Quantitative Impact on Lipophilicity

The following table summarizes the lipophilicity of several key adamantane derivatives, illustrating the quantitative impact of the scaffold and its substitutions.

| Compound | Structure | Type | Experimental logP/logD | Calculated logP (ALOGPs/cLogP) | Therapeutic Use |

| Adamantane | C₁₀H₁₆ | Parent Hydrocarbon | 2.88 | 3.31 | - |

| Amantadine | 1-Adamantylamine | Antiviral, Antiparkinsonian | 2.44[6] | 2.50 | Antiviral, Antiparkinsonian[15][16] |

| Rimantadine | α-Methyl-1-adamantanemethylamine | Antiviral | 3.6[6] | 3.25 | Antiviral[15][17] |

| Memantine | 1-Amino-3,5-dimethyladamantane | NMDA Receptor Antagonist | 3.25 | 3.29 | Alzheimer's Disease[15][16] |

| Adapalene | Adamantyl-substituted retinoid-like compound | Retinoid Receptor Agonist | 8.1 | 6.57 | Acne Treatment[15] |

| Saxagliptin | Adamantyl-containing DPP-4 inhibitor | DPP-4 Inhibitor | 1.35 (logD at pH 7.4) | 1.47 | Type 2 Diabetes[3][15] |

| Vildagliptin | Adamantyl-containing DPP-4 inhibitor | DPP-4 Inhibitor | -0.36 (logD at pH 7.4) | -0.11 | Type 2 Diabetes[15] |

Note: logP and logD values can vary based on experimental conditions and calculation algorithms. The values presented are for comparative purposes.

Section 2: Methodologies for Determining Lipophilicity

Accurate determination of lipophilicity is crucial for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR). Methodologies are broadly divided into experimental and computational approaches.[18]

Experimental Determination

Experimental methods provide the most reliable measure of lipophilicity and are essential for validating computational models.

A. The Shake-Flask Method (OECD 107)

This is the "gold standard" for logP determination.[19][20] Its trustworthiness lies in its direct measurement of partitioning at equilibrium.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is quantified.

-

Causality: n-Octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are thought to reasonably mimic those of biological membranes. The direct measurement of concentration avoids the assumptions inherent in indirect methods.

-

Protocol:

-

Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer for logD).

-

Dissolution: Dissolve a known quantity of the test compound in either phase.

-

Partitioning: Combine the two phases in a separatory funnel or vial. Shake vigorously for a set period (e.g., 5-15 minutes) and then allow the phases to separate completely. Centrifugation is often required to ensure clean separation.

-

Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography (LC).[19]

-

Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).

-

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, chromatographic methods are invaluable. They provide an indirect but well-correlated measure of lipophilicity.[21]

-

Principle: This method correlates a compound's retention time on a nonpolar stationary phase (e.g., C18) with its lipophilicity.[6] A longer retention time indicates greater lipophilicity.

-

Causality: The C18 stationary phase provides a hydrophobic environment. Compounds with higher lipophilicity will interact more strongly with this phase and thus elute later. By calibrating the system with standards of known logP, a reliable predictive model can be built for the specific chromatographic conditions.

-

Protocol:

-

System Setup: Use an HPLC system with a reverse-phase column (e.g., ODS, C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with accurately known logP values that bracket the expected range of the test compound.

-

Analysis: Inject the standards and the test compound(s) onto the column under isocratic conditions and record their retention times (t_R_). Determine the column dead time (t_0_) using a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values of the standards.

-

Perform a linear regression to generate a calibration curve.

-

Use the log(k) of the test compound to interpolate its logP value from the curve.

-

-

Caption: RP-HPLC workflow for indirect logP determination.

Computational Prediction

Computational methods offer rapid, cost-effective screening of large numbers of virtual compounds, crucial in early-stage drug discovery.[22] These methods are broadly categorized into atom-based and fragment-based approaches.

-

Atom-based methods (e.g., ALOGPs): These calculate logP by summing the contributions of individual atoms, considering their local environment.[1]

-

Fragment-based methods (e.g., cLogP): These sum the contributions of predefined molecular fragments. The accuracy depends on the comprehensiveness of the fragment library and the correction factors applied.[23]

While powerful, these methods have limitations. Their accuracy is dependent on the quality and diversity of the training data.[24] For novel scaffolds like certain complex adamantane derivatives, predictions may be less reliable, underscoring the need for experimental validation.[25]

Section 3: Structure-Lipophilicity Relationships (SLR) in Adamantane Derivatives

The predictable geometry of the adamantane cage allows for a rational exploration of how substituent placement and type affect lipophilicity.

Caption: Structure-Lipophilicity Relationships for Adamantane Derivatives.

-

Introducing Polar Groups: Adding polar functional groups like amines (-NH₂), hydroxyls (-OH), or carboxyls (-COOH) predictably decreases the overall lipophilicity. Amantadine (logP ~2.44) is less lipophilic than the parent adamantane hydrocarbon (logP ~2.88).[6] This strategy is used to balance lipophilicity with aqueous solubility, which is essential for formulation and bioavailability.

-

Introducing Alkyl Groups: Conversely, adding non-polar alkyl groups increases lipophilicity. Rimantadine, which has an additional methyl group compared to a related structure, is more lipophilic than amantadine.[6][26] Similarly, memantine contains two methyl groups on the adamantane cage, contributing to its lipophilic character.[17]

-

Positional Isomerism: The rigid adamantane scaffold has two types of bridgehead positions (tertiary carbons) and three types of methylene positions (secondary carbons). Functionalization at these different sites can lead to derivatives with distinct physicochemical properties, including lipophilicity, due to differences in solvent-accessible surface area and intramolecular interactions.

Section 4: Strategic Application in Drug Design

The true value of adamantane lies not just in increasing lipophilicity, but in providing a tool for fine-tuning it. The goal is often to achieve an optimal lipophilicity "sweet spot"—high enough for membrane permeation and target engagement, but not so high as to cause problems with solubility, plasma protein binding, or metabolic clearance (the "lipophilicity cliff").

-

CNS Drug Design: The ability of the adamantane moiety to increase BBB penetration is a cornerstone of its use in neurological drugs like memantine.[1][4] By acting as a "lipophilic passport," it helps deliver the pharmacophore to its site of action in the brain.

-

Bioisosteric Replacement: Adamantane can serve as a three-dimensional, non-aromatic bioisostere for phenyl rings.[2] This strategy can be employed to escape the "flatland" of aromatic compounds, potentially improving target binding specificity, while simultaneously modulating lipophilicity and metabolic stability.[2][27]

-

Improving ADME Properties: As seen with saxagliptin, the adamantane group can be incorporated to optimize the overall physicochemical profile of a drug, contributing to its binding characteristics and therapeutic efficacy.[3]

Conclusion

The adamantane cage is far more than a simple lipophilic add-on.[28] It is a versatile and powerful scaffold that provides drug designers with a unique tool to rationally modulate a molecule's physicochemical properties. A thorough understanding of its impact on lipophilicity, coupled with robust experimental and computational methods for its quantification, is essential for harnessing its full potential. By carefully considering structure-lipophilicity relationships, researchers can strategically employ adamantane derivatives to overcome ADME challenges, enhance target engagement, and ultimately design more effective and safer therapeutics. The "lipophilic bullet" remains a critical and highly effective weapon in the medicinal chemist's arsenal.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Spilovska, K., Zidek, M., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(25), 2823–2844. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]

-

Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-78. [Link]

-

Savage, G. P., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

-

Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

-

Shcherbakov, D. N., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. ResearchGate. [Link]

-

Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Scientific Reports, 11(1), 1-13. [Link]

-

Ciura, K., et al. (2020). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Ryabova, A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]

-

Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]

-

Komsta, Ł., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

-

Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1027. [Link]

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. [Link]

-

Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

-

DergiPark. (n.d.). Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. DergiPark. [Link]

-

ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Zhang, R., & Li, J. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]

-

Lin, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Johansen, M. D., et al. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2082. [Link]

-

Pizzi, M., et al. (2020). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. MDPI. [Link]

-

Tetko, I. V. (2009). Large Scale Evaluation of log P Prediction Methods: Local Corrections Compensate Insufficient Accuracy and Eliminate the Need of Testing Every Other Compound. CADASTER.eu. [Link]

-

Brady, P. G., et al. (1988). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial agents and chemotherapy, 32(11), 1629-33. [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage. [Link]

-

Danysz, W., et al. (1997). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of neural transmission. Supplementum, 49, 139-48. [Link]

-

Hayden, F. G., et al. (1983). Differences in Side Effects of Amantadine Hydrochloride and Rimantadine Hydrochloride Relate to Differences in Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458-464. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. acdlabs.com [acdlabs.com]

- 15. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. scispace.com [scispace.com]

- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cadaster.eu [cadaster.eu]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

The Adamantane Scaffold: A Multifaceted Key to Diverse Biological Locks

An In-depth Technical Guide on the Mechanisms of Action of Adamantane Compounds

Introduction: The Unique Physicochemical Landscape of Adamantane

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, presents a unique and compelling scaffold in medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional nature provides a distinct advantage in drug design, allowing for the precise spatial orientation of pharmacophoric groups.[1][2] This singular molecular architecture has been successfully exploited to develop a range of clinically significant drugs targeting a variety of diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.[1][3] The incorporation of the adamantane moiety can significantly enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, notably by increasing lipophilicity and improving permeability across the blood-brain barrier.[1][4] This guide will provide a detailed exploration of the core mechanisms of action of adamantane-based compounds, delving into their molecular targets and the experimental methodologies used to elucidate these interactions.

I. Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The first major therapeutic breakthrough for adamantane derivatives was the discovery of their antiviral activity against the influenza A virus.[5] Compounds like amantadine and rimantadine were at the forefront of antiviral therapy for decades, and their mechanism of action is a classic example of targeted ion channel blockade.[6][7]

Molecular Target: The M2 Proton Channel

The M2 protein of the influenza A virus is a homotetrameric transmembrane protein that forms a proton-selective ion channel.[8][9] This channel is crucial for the viral replication cycle.[8] During viral entry, the M2 channel facilitates the acidification of the viral interior, a necessary step for the uncoating process and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.[10][11]

Mechanism of Blockade

Amantadine and rimantadine function as non-competitive inhibitors of the M2 proton channel.[9] The mechanism involves the physical occlusion of the channel pore. The lipophilic adamantyl cage of the drug binds within the hydrophobic pore of the M2 channel, while the charged amino group interacts with key residues, effectively acting as a "plug" that prevents the passage of protons.[9][10] This blockade of proton influx inhibits the dissociation of the matrix protein (M1) from the vRNP, thereby halting the viral replication process.[12]

Recent structural and molecular dynamics studies have provided a more nuanced understanding of this interaction. It is hypothesized that these drugs act as mechanism-based inhibitors, with the ammonium group mimicking a hydronium ion and binding to a region of the channel that is naturally suited to stabilize a positive charge.[9][10] The bulky adamantane group then fits snugly within a hydrophobic pocket, further stabilizing the blocked conformation of the channel.[9]

Drug Resistance

Widespread resistance to adamantane-based antivirals has emerged, primarily due to single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[8][13] This mutation alters the drug-binding site within the channel, reducing the binding affinity of amantadine and rimantadine and rendering them ineffective.[13] This has spurred the development of new adamantane derivatives designed to overcome this resistance by targeting the mutated M2 channel.[8][12]

Experimental Protocol: In Vitro Plaque Reduction Assay for Antiviral Activity

This protocol outlines a standard method for evaluating the antiviral efficacy of adamantane compounds against influenza A virus in cell culture.

Objective: To determine the concentration of an adamantane compound required to inhibit the formation of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock (e.g., A/WSN/33 H1N1)

-

Adamantane compound stock solution

-

Crystal Violet staining solution

-

Agarose overlay medium

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-95% confluency.

-

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of the adamantane compound in the agarose overlay medium.

-

Overlay: After the infection period, remove the virus inoculum and overlay the cells with the agarose medium containing the different concentrations of the adamantane compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.

-

Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

II. Neuroprotective Effects: Modulation of Glutamatergic Neurotransmission

Adamantane derivatives, most notably memantine, have emerged as important therapeutic agents for the management of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.[3][14] Their primary mechanism of action in the central nervous system (CNS) involves the modulation of the glutamatergic system, specifically through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[11][15]

Molecular Target: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[14] However, excessive activation of NMDA receptors by the neurotransmitter glutamate can lead to an over-influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[15] Excitotoxicity is implicated in the pathophysiology of several neurodegenerative diseases.[14]

Mechanism of Action: Uncompetitive Channel Blockade

Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[15] Its mechanism of action is distinct from other NMDA receptor antagonists, which contributes to its favorable side-effect profile.[16]

-

Uncompetitive Binding: Memantine only binds to the NMDA receptor when the channel is open, meaning it requires the presence of both glutamate and the co-agonist glycine (or D-serine) for binding.[14] It binds to the phencyclidine (PCP) site located within the ion channel pore.[17]

-

Voltage-Dependency: The blocking and unblocking of the channel by memantine are dependent on the membrane potential. At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). During depolarization, Mg2+ is expelled, allowing for Ca2+ influx. Memantine's action is similar, effectively replacing Mg2+ in the channel during prolonged pathological depolarization.[14]

-

Rapid Kinetics: Memantine exhibits rapid on-off kinetics, meaning it quickly dissociates from the channel once the pathological stimulus is removed.[15] This allows for the preservation of normal physiological NMDA receptor activity, which is crucial for synaptic function.[16]

In contrast to memantine's primary NMDA receptor antagonism, amantadine's mechanism in Parkinson's disease is more complex. While it also acts as a weak NMDA receptor antagonist, its therapeutic effects are also attributed to its ability to promote the release of dopamine from presynaptic terminals and inhibit its reuptake.[18][19][20] This dual action helps to restore dopaminergic tone in the basal ganglia, alleviating the motor symptoms of Parkinson's disease.[19][20]

Diagram: Mechanism of Memantine at the NMDA Receptor

Caption: Memantine's uncompetitive blockade of the NMDA receptor during excitotoxicity.

III. Antidiabetic Properties: A Newer Frontier

More recently, adamantane derivatives have been investigated for their potential in treating type 2 diabetes.[3] Certain compounds have been shown to act as insulin secretagogues, promoting the release of insulin from pancreatic β-cells.[21][22]

Mechanism of Action: Modulation of Ion Channels in Pancreatic β-Cells

The primary mechanism appears to involve the modulation of potassium (K+) channels in the β-cell membrane.[22]

-

Inhibition of K+ Efflux: Adamantane derivatives, such as 1-adamantanamine, have been shown to inhibit the efflux of 86Rb+ (a tracer for K+) from islet cells.[21] This suggests a blockade of K+ channels.

-

Membrane Depolarization: The inhibition of K+ efflux leads to the depolarization of the β-cell membrane.[21]

-

Activation of Voltage-Gated Ca2+ Channels: This depolarization activates voltage-dependent Ca2+ channels, leading to an influx of extracellular Ca2+.[21]

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[21]

Interestingly, the amino group appears to be crucial for this activity, as substitution with a carboxyl or hydroxyl group significantly reduces or abolishes the insulin-releasing effect.[22]